molecular formula C10H10BrN3 B1293028 1-benzyl-4-bromo-1H-pyrazol-3-amine CAS No. 1171985-74-2

1-benzyl-4-bromo-1H-pyrazol-3-amine

Cat. No. B1293028
M. Wt: 252.11 g/mol
InChI Key: MBQHMPHNPQNNIW-UHFFFAOYSA-N
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Description

The compound 1-benzyl-4-bromo-1H-pyrazol-3-amine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their analgesic, anti-inflammatory, and various other biological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives is described by reacting primary and secondary amines with tosylates of the corresponding hydroxyethyl-pyrazole . Another example is the one-pot, four-component reaction that yields 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives, which demonstrates the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often characterized by X-ray diffraction analysis. For example, the crystal structure of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate shows molecules linked into complex sheets by a combination of hydrogen bonds . Similarly, the X-ray structure characterization of antipyrine-like derivatives reveals that the crystal packing is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. The intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones with alkylamines is an example of a reaction that introduces an amino group into the aromatic ring, which is catalyzed by rhodium(III) . Additionally, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines yields various substituted pyrazolone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents such as bromine atoms and benzyl groups can affect the compound's reactivity, solubility, and stability. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state structure and stability of these compounds . The Hirshfeld surface analysis and DFT calculations can provide insights into the energy frameworks and the contribution of different interactions to the stability of the molecular assemblies .

Scientific Research Applications

Applications in Cancer Research

  • Anticancer Potential in Lung Cancer : A study synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives using a reaction involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine. These compounds, particularly those with a 4-chlorophenyl group, showed significant inhibitory effects on A549 lung cancer cells, indicating potential as anticancer agents (Zhang et al., 2008).

Applications in Antibacterial Research

  • Antibacterial Activity : A research focused on the production of new pyrazole amide derivatives and their effectiveness against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria. These derivatives, especially 6b, showed promising antibacterial properties and were considered as potential antibacterial agents (Ahmad et al., 2021).

Applications in Material Science

  • Functionalization of Hydrogels : A study explored the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reaction with various aliphatic and aromatic amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one. The modified polymers displayed increased swelling and enhanced thermal stability, indicating potential applications in medical fields (Aly & El-Mohdy, 2015).

properties

IUPAC Name

1-benzyl-4-bromopyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQHMPHNPQNNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263180
Record name 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-bromo-1H-pyrazol-3-amine

CAS RN

1171985-74-2
Record name 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171985-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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